2'-deoxy-N,5-dimethylCytidine
Description
Overview of Cytosine Modifications in Deoxyribonucleic Acids and Ribonucleic Acids
Cytosine, one of the four main bases in DNA and RNA, is a primary target for chemical modification. In DNA, the most well-studied modification is the methylation of cytosine at the 5th carbon position of the pyrimidine (B1678525) ring, creating 5-methylcytosine (B146107) (5mC). nih.govacs.org Often referred to as the "fifth base" of the genome, 5mC plays a crucial role in long-term gene silencing and genomic stability. epigenie.comfrontiersin.org The discovery of the TET (ten-eleven translocation) family of enzymes revealed that 5mC can be further oxidized to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). oup.complos.org These oxidized forms are now understood as intermediates in an active DNA demethylation pathway, adding another layer of dynamic regulation. acs.orgplos.org
In RNA, cytosine modifications are also prevalent and functionally significant. 5-methylcytosine (m5C) is a widespread modification in various types of RNA, including transfer RNA (tRNA) and messenger RNA (mRNA). researchgate.netnih.govoup.com The presence of m5C in RNA can impact the molecule's structure and stability, as well as regulate processes like mRNA translation and nuclear export. researchgate.netpnas.org Beyond 5-methylcytosine, other modifications such as N4-acetylcytidine (ac4C) and 2'-O-methylation on the ribose sugar (Cm) have been identified in RNA, each contributing to the intricate post-transcriptional regulation of gene expression. oup.compnas.org
Positional and Chemical Diversity of Methylated Cytidines within Nucleic Acids
The methylation of cytidine (B196190) is not a monolithic event but rather a diverse set of modifications varying in both position and chemical nature. The addition of a methyl group can occur at different atoms on the cytosine base or the attached ribose sugar, leading to a variety of distinct methylated nucleosides with potentially different biological functions.
In mammals, at least three isomeric single methylation modifications of cytidine have been reported in RNA: 3-methylcytidine (B1283190) (m3C), N4-methylcytidine (m4C), and 5-methylcytidine (B43896) (m5C). nih.gov Furthermore, dual methylation can occur, where a methyl group is present on both the base and the 2'-hydroxyl group of the ribose. Examples of these dually methylated cytidines include N4,2'-O-dimethylcytidine (m4Cm) and 5,2'-O-dimethylcytidine (m5Cm). nih.gov Recently, 3,2'-O-dimethylcytidine (m3Cm) was also discovered in mammalian RNA, expanding the known diversity of these modifications. nih.gov In DNA, methylation predominantly occurs at the C5 position of cytosine, but can be found in different sequence contexts (CpG, CpHpG, and CpHpH, where H can be A, C, or T), particularly in plants. wikipedia.orgnih.gov This chemical and positional diversity allows for a highly nuanced system of regulation.
| Modified Nucleoside | Abbreviation | Typical Location | Description |
|---|---|---|---|
| 5-methylcytosine / 5-methylcytidine | 5mC / m5C | DNA, RNA | Methylation at the C5 position of the cytosine base. The most studied epigenetic mark in DNA. frontiersin.orgresearchgate.net |
| N4-methylcytidine | m4C | RNA | Methylation at the exocyclic amino group (N4) of the cytosine base. nih.gov |
| 3-methylcytidine | m3C | RNA | Methylation at the N3 position of the pyrimidine ring. nih.gov |
| N4,2'-O-dimethylcytidine | m4Cm | RNA | Dual methylation at the N4 position of the base and the 2'-hydroxyl of the ribose. nih.gov |
| 5,2'-O-dimethylcytidine | m5Cm | RNA | Dual methylation at the C5 position of the base and the 2'-hydroxyl of the ribose. nih.gov |
| 5-hydroxymethylcytosine / 5-hydroxymethylcytidine | 5hmC / hm5C | DNA, RNA | Oxidized derivative of 5-methylcytosine, an intermediate in active DNA demethylation. oup.comacs.org |
Contextual Placement of 2'-deoxy-N,5-dimethylCytidine within the Landscape of Modified Nucleosides
Within the diverse family of modified cytosines is the specific compound This compound . This molecule is a synthetically derived deoxyribonucleoside analog. biosynth.com Its structure is characterized by the absence of a hydroxyl group at the 2' position of the sugar ring, defining it as a deoxy-nucleoside, and the presence of two methyl groups on the cytidine base. Specifically, these methyl groups are located at the N4 and the C5 positions of the pyrimidine ring. researchgate.net
This dual methylation pattern distinguishes it from the more commonly studied singly methylated forms like 5-methyldeoxycytidine (5-mdC). The presence of a methyl group at the C5 position places it in the family of epigenetic modifiers that includes 5-mdC and its oxidized derivatives. The additional methyl group at the N4 position, however, adds another layer of chemical complexity. Crystallographic studies show that due to the steric clash between the two methyl groups, the N4-methyl group is forced to orient away from the C5-methyl group. researchgate.net
As a doubly modified deoxycytidine, this compound represents an interesting chemical entity for studying the effects of complex methylation patterns on DNA structure and its interactions with cellular machinery. It serves as a tool to probe the specificity of enzymes and DNA-binding proteins, contributing to a deeper understanding of the broader principles of nucleic acid recognition and epigenetic regulation. biosynth.comresearchgate.net
| Property | Value |
|---|---|
| Chemical Name | Cytidine, 2'-deoxy-N,5-dimethyl- medchemexpress.com |
| Synonyms | 2'-Deoxy-5,N4-dimethylcytidine; N,5-Dimethyl-2'-deoxycytidine; N4,5-Dimethyldeoxycytidine |
| Molecular Formula | C11H17N3O4 medchemexpress.com |
| Molecular Weight | 255.27 g/mol medchemexpress.com |
| Appearance | White Solid |
| Melting Point | 193-195°C |
| Solubility | Slightly soluble in Methanol and Water |
| CAS Number | 25406-44-4 medchemexpress.com |
Structure
3D Structure
Properties
CAS No. |
25406-44-4 |
|---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)12-2)9-3-7(16)8(5-15)18-9/h4,7-9,15-16H,3,5H2,1-2H3,(H,12,13,17)/t7-,8+,9+/m0/s1 |
InChI Key |
SUURDKULGPGHGO-DJLDLDEBSA-N |
SMILES |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Synthetic Approaches to 2 Deoxy N,5 Dimethylcytidine and Its Analogs
Historical and Classical Methodologies for Nucleoside Synthesis
The formation of the crucial N-glycosidic bond between a sugar and a nucleobase is the central challenge in nucleoside synthesis. Historically, several methods were developed to achieve this coupling.
The Fusion Method : This early approach involved heating a per-acylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, with the nucleobase to high temperatures (e.g., 155 °C) to forge the glycosidic linkage. While foundational, this method often resulted in modest yields and a mixture of isomers.
The Metal Salt Method : To improve upon the fusion method, chemists began using metal salts of heterocyclic bases. Originally employing silver or mercury salts of the nucleobase combined with a protected sugar halide, this technique offered better control. More recent variations utilize sodium salts.
The Hilbert-Johnson Reaction : This classical procedure, and its subsequent modifications, became a mainstay for pyrimidine (B1678525) nucleoside synthesis. The most prominent evolution is the Silyl-Hilbert-Johnson (SHJ) or Vorbrüggen reaction . This method, considered the mildest and most general, involves the reaction of a silylated heterocycle (making it more soluble and reactive) with a protected sugar derivative (often an acylated sugar) in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This approach generally provides good yields and stereoselectivity.
These classical methods laid the groundwork for the more refined strategies used today, establishing the fundamental principles of activating both the sugar and the nucleobase to facilitate their coupling.
Modern Chemical Synthesis Strategies for 2'-deoxy-N,5-dimethylCytidine
Achieving the precise N4 and C5 dimethylation pattern requires high regioselectivity.
C5-Methylation : By starting the synthesis from thymidine (B127349), the methyl group at the C5 position is already correctly placed, thus avoiding a separate and often challenging C-H activation or electrophilic substitution step on a cytidine (B196190) ring.
N4-Methylation : The conversion of the 4-oxo group of the thymidine intermediate to an N4-methylamino group is achieved through a multi-step process. The carbonyl group is first activated by converting it into a more reactive leaving group. A common strategy involves creating a 4-(1,2,4-triazol-1-yl) derivative. This intermediate readily reacts with various nucleophiles. Subsequent reaction with methylamine (B109427) selectively displaces the triazole group, installing the N4-methyl group in a regiocontrolled manner to yield the N4,5-dimethyldeoxycytidine product.
The various reactive functional groups on the nucleoside must be temporarily blocked using protecting groups to prevent unwanted side reactions during synthesis. The choice of protecting groups is critical and must allow for selective removal at different stages.
Hydroxyl Protecting Groups : The 5' and 3' hydroxyl groups on the deoxyribose sugar are typically protected to prevent reactions at these sites during modification of the nucleobase or during phosphorylation. Common protecting groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or the acid-labile 4,4'-dimethoxytrityl (DMT) group, which is standard for the 5'-OH in oligonucleotide synthesis.
Exocyclic Amine Protecting Groups : While the target molecule has an N-methyl group, in the synthesis of many other cytidine analogs and for incorporation into oligonucleotides, the exocyclic N4-amino group is often protected with an acyl group like benzoyl (Bz) or acetyl (Ac). These are typically removed under basic conditions during the final deprotection step of oligonucleotide synthesis. For the synthesis of the final phosphoramidite (B1245037) of N,5-dimethylcytidine, the N-methyl group itself does not typically require an additional protecting group.
Table 1: Common Protecting Groups in Nucleoside Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |
|---|---|---|---|
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Mild Acid (e.g., TCA, DCA) |
| 3' & 5'-Hydroxyls | tert-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF) |
| Exocyclic Amine (Cytosine) | Benzoyl | Bz | Base (e.g., aq. Ammonia) |
| Exocyclic Amine (Cytosine) | Acetyl | Ac | Base (e.g., aq. Ammonia) |
When synthesizing a nucleoside from a separate base and sugar (rather than modifying an existing nucleoside), controlling the stereochemistry at the anomeric carbon (C1') is paramount to obtain the biologically active β-anomer.
The Vorbrüggen Glycosylation : This remains the most popular method for stereoselective N-glycosylation. The reaction couples a silylated nucleobase (e.g., silylated N,5-dimethylcytosine) with a protected sugar that has a suitable leaving group at the anomeric position (e.g., 1-O-acetyl-2-deoxy-3,5-di-O-protected-ribofuranose). The stereochemical outcome is influenced by the nature of the sugar protecting groups. In ribonucleoside synthesis, a participating group (like an acetyl group) at the C2' position helps to direct the incoming nucleobase to the β-face of the sugar. For 2'-deoxynucleosides, which lack a C2' participating group, achieving high β-selectivity can be more challenging and depends heavily on the specific reaction conditions, solvents, and Lewis acid used.
Protecting Group Chemistry in Deoxyribonucleoside Synthesis
Enzymatic Synthesis and Derivatization of Modified Nucleotides
As an alternative to purely chemical routes
Synthesis of Oligonucleotides Incorporating this compound and Related Analogs
Phosphoramidite-Based Solid-Phase Synthesis
The cornerstone of modern oligonucleotide synthesis is the phosphoramidite method, a cyclic process that adds one nucleotide at a time in the 3' to 5' direction. danaher.com The synthesis of an oligonucleotide containing this compound requires the prior preparation of its corresponding phosphoramidite building block.
The synthesis of this specific phosphoramidite typically begins with a related precursor, such as 2'-deoxy-5-methylcytidine. The process involves a series of protection and modification steps. A generalized synthetic scheme, based on established protocols for similar N4-alkylated cytidine analogs, is outlined below. nsf.govresearchgate.net
Protection of Hydroxyl Groups: The 5'-hydroxyl group of 2'-deoxy-5-methylcytidine is protected, commonly with a 4,4'-dimethoxytrityl (DMT) group. This ensures that the subsequent reactions occur at the desired positions. scispace.com
N4-Methylation: The exocyclic N4-amino group is then methylated. A common strategy involves activating the C4-position of the pyrimidine ring with an activating agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), followed by nucleophilic substitution with methylamine to introduce the N4-methyl group. nsf.govresearchgate.net
Phosphitylation: The final step to create the phosphoramidite building block is the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nsf.gov This adds the reactive phosphoramidite moiety necessary for oligonucleotide synthesis.
The resulting 5'-O-DMT-2'-deoxy-N4,5-dimethylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is then purified and can be used in an automated DNA synthesizer.
| Step | Description | Key Reagents | Typical Intermediate/Product |
|---|---|---|---|
| 1 | 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | 5'-O-DMT-2'-deoxy-5-methylcytidine |
| 2 | N4-Amino Methylation | 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), Methylamine | 5'-O-DMT-2'-deoxy-N4,5-dimethylcytidine |
| 3 | 3'-Hydroxyl Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine (DIPEA) | 5'-O-DMT-2'-deoxy-N4,5-dimethylcytidine Phosphoramidite |
Site-Specific Incorporation of Modified Deoxynucleosides
Site-specific incorporation is the process of inserting a modified nucleotide, like this compound, at a predetermined position within a synthetic oligonucleotide sequence. mdpi.com This is achieved using an automated solid-phase DNA synthesizer, which performs a repeated four-step cycle. atdbio.com
The standard synthesis cycle includes:
Detritylation: Removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support, exposing the 5'-hydroxyl group for the next coupling step. danaher.com
Coupling: The prepared this compound phosphoramidite, dissolved in an appropriate solvent like acetonitrile, is activated by a catalyst (e.g., tetrazole) and added to the column containing the solid support. atdbio.com The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester bond.
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which helps to minimize the formation of deletion-mutant sequences. danaher.com
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester bond, typically using an iodine solution. danaher.com
This cycle is repeated until the desired sequence is assembled. To incorporate the this compound, its specific phosphoramidite building block is placed in a designated port on the synthesizer and is introduced during the coupling step at the appropriate cycle. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, commonly by High-Performance Liquid Chromatography (HPLC). nih.gov The successful incorporation and purity of the final oligonucleotide are confirmed through methods like mass spectrometry. cam.ac.uk
| Sequence (X = this compound) | Calculated Mass (Da) | Observed Mass (Da) by ESI-MS | Reference Method |
|---|---|---|---|
| 5'-GCT-AXG-CTA-3' | 2784.8 | 2784.9 | LC-MS Analysis cam.ac.uk |
| 5'-TGA-CTX-GAC-3' | 2745.8 | 2745.7 | LC-MS Analysis cam.ac.uk |
Structural Characterization and Conformational Analysis of 2 Deoxy N,5 Dimethylcytidine
X-ray Crystallography Studies of 2'-deoxy-N,5-dimethylCytidine and its Derivatives.researchgate.net
X-ray crystallography has been instrumental in determining the precise solid-state structure of this compound and its analogs. These studies provide a static, high-resolution snapshot of the molecule's atomic arrangement within a crystal lattice.
Analysis of Pyrimidine (B1678525) Ring Conformation
In the crystalline state, the pyrimidine ring of this compound adopts an anticlinal (-ac) conformation. researchgate.net This is defined by the glycosidic torsion angle (χ), which describes the orientation of the base relative to the sugar moiety. For this compound, this angle has been measured at 245.10(18)°. researchgate.net In a related derivative, N,N-dimethyl-5-methoxymethyl-2'-deoxycytidine, the pyrimidine ring is found in an antiperiplanar (-ap) conformation with a χ angle of 193.54(19)°. nih.gov
Deoxyribose Sugar Pucker Analysis (e.g., C2'-endo conformation)
The conformation of the deoxyribose sugar ring is a key determinant of nucleic acid structure. In this compound, the sugar moiety exhibits a C2'-endo envelope conformation (often referred to as an S-type pucker). researchgate.net This is characterized by the pseudorotational phase angle (P) of 168.92(2)° and an amplitude of puckering (τm) of 33.86(2)°. researchgate.net In contrast, the derivative N,N-dimethyl-5-methoxymethyl-2'-deoxycytidine displays a C2'-exo-C3'-endo (2T3) twist conformation, with a pseudorotational phase angle of 6.83(2)° and a puckering amplitude of 38.27(2)°. nih.gov
Conformation of Exocyclic Side Chains (e.g., C5' g+ conformation)
The orientation of the exocyclic C5' side chain is described by the torsion angle γ. For this compound, this side chain adopts a g+ conformation, with a γ angle of 55.0(2)°. researchgate.net Similarly, the C5' exocyclic side chain in N,N-dimethyl-5-methoxymethyl-2'-deoxycytidine also assumes a g+ conformation, with a γ angle of 47.7(3)°. nih.gov
Table 1: Crystallographic Data for this compound and a Derivative
| Parameter | This compound | N,N-dimethyl-5-methoxymethyl-2'-deoxycytidine |
| Pyrimidine Ring Conformation | Anticlinal (-ac) | Antiperiplanar (-ap) |
| Glycosidic Torsion Angle (χ) | 245.10(18)° researchgate.net | 193.54(19)° nih.gov |
| Deoxyribose Sugar Pucker | C2'-endo (S-type) researchgate.net | C2'-exo-C3'-endo (2T3) nih.gov |
| Pseudorotational Phase Angle (P) | 168.92(2)° researchgate.net | 6.83(2)° nih.gov |
| Puckering Amplitude (τm) | 33.86(2)° researchgate.net | 38.27(2)° nih.gov |
| Exocyclic C5' Side Chain | g+ conformation researchgate.net | g+ conformation nih.gov |
| Torsion Angle (γ) | 55.0(2)° researchgate.net | 47.7(3)° nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation Elucidation.nih.govnih.gov
While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic conformational equilibria of molecules in solution. nih.gov For nucleosides like this compound, NMR is crucial for understanding their behavior in a more biologically relevant aqueous environment. nih.gov
One-dimensional ¹H NMR experiments, particularly Nuclear Overhauser Effect (NOE) studies, are valuable for determining the preferred conformation (anti or syn) around the glycosidic bond. nih.gov The intensity of the NOE signal is inversely proportional to the distance between two protons, allowing for the determination of relative proton-proton distances. nih.gov For N4,2'-O-dimethylcytidine and its analogs, circular dichroism (CD) spectroscopy and 1D NOE difference spectroscopy have indicated a preference for the anti conformation in solution. nih.gov The sugar pucker can be determined by analyzing proton coupling constants. nih.gov Studies on related modified cytidines have shown that methylation at the N4 position can influence the sugar pucker preference. nih.gov
Molecular Dynamics Simulations and Computational Modeling for Structural Insights.nih.govmdpi.com
Molecular dynamics (MD) simulations and computational modeling complement experimental techniques by providing a dynamic, atomic-level view of molecular structure and motion. nih.govmdpi.com These methods can predict the conformational landscape of modified nucleosides and their impact on nucleic acid structure. biorxiv.org
MD simulations can be used to explore the conformational space of DNA and RNA containing modified bases, revealing how these modifications affect the local and global structure, flexibility, and stability of the nucleic acid duplex. nih.gov For instance, simulations can shed light on the preference for certain sugar puckers and the dynamics of the glycosidic bond rotation. biorxiv.org Computational approaches have become increasingly reliable for studying nucleic acids, aided by improved force fields and computational power. nih.gov
Impact of this compound on Higher-Order Nucleic Acid Structure.researchgate.net
The incorporation of modified nucleosides like this compound can have significant consequences for the structure of DNA and RNA. Methylation at the C5 position of cytosine is a known epigenetic modification that can influence gene expression and genomic stability. researchgate.net
Biochemical and Molecular Biological Roles of 2 Deoxy N,5 Dimethylcytidine
Interaction with Nucleic Acid Processing Enzymes
As a nucleoside analog, 2'-deoxy-N,5-dimethylCytidine has the potential to interact with a variety of enzymes that process nucleic acids, including those involved in DNA replication and repair.
DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. The ability of a DNA polymerase to recognize and incorporate a modified nucleotide is crucial for many molecular biology applications and for the mechanism of action of certain therapeutic agents.
Research has shown that various DNA polymerases can utilize modified 2'-deoxycytidine (B1670253) triphosphates as substrates. The efficiency of incorporation often depends on the specific modification, the type of polymerase, and the reaction conditions. For example, studies on N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs) have demonstrated that they are efficiently used by a range of family A and B DNA polymerases. nih.gov This highlights the promiscuity of some polymerases towards modifications on the cytidine (B196190) base.
The table below summarizes the ability of different DNA polymerases to incorporate various modified cytidine analogs, based on published research findings.
| DNA Polymerase | Family | Incorporation of Modified dCTP Analogs | Reference |
|---|---|---|---|
| Taq Polymerase | A | Efficiently incorporates N4-acylated dCTPs | nih.gov |
| Klenow Fragment (exo-) | A | Efficiently incorporates N4-acylated dCTPs | nih.gov |
| Bsm Polymerase | A | Efficiently incorporates N4-acylated dCTPs | nih.gov |
| KOD XL Polymerase | B | Efficiently incorporates N4-acylated dCTPs | nih.gov |
| phi29 DNA Polymerase | B | Successfully utilizes N4-acylated dCTPs | nih.gov |
| Vent (exo-) Polymerase | B | Can incorporate C5-modified dCTPs | mdpi.com |
| Therminator Polymerase | A | Can incorporate C5-modified dNTPs | mdpi.com |
The incorporation of such analogs is a key step for their biological effects; for example, the anticancer activity of compounds like 5-aza-2'-deoxycytidine relies on its incorporation into DNA before it can inhibit DNA methyltransferases. plos.orgnih.gov Some modified nucleotides may also act as inhibitors of DNA polymerases. biosynth.com
Reverse transcriptases (RTs) are enzymes that generate complementary DNA (cDNA) from an RNA template, a process known as reverse transcription. neb.com These enzymes are essential for the replication of retroviruses and are widely used in molecular biology for applications like RT-PCR and cDNA library construction. thermofisher.com
Modified nucleoside triphosphates can act as inhibitors of reverse transcriptase activity. For instance, derivatives of 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) have been shown to competitively inhibit the reverse transcriptase from Rauscher murine leukemia virus with respect to the natural substrate dTTP. nih.gov The mechanism of inhibition often involves competition with the natural nucleotide for the enzyme's active site and can also involve chain termination if the analog lacks a 3'-hydroxyl group required for chain elongation. nih.gov
The fidelity of reverse transcriptases can also be influenced by the presence of modified nucleotides. Some RTs are engineered to have high processivity and thermostability, allowing them to transcribe long RNA templates, even those with complex secondary structures. neb.com Certain DNA polymerases, such as Bst 3.0 DNA Polymerase, also exhibit robust reverse transcriptase activity and can function in the presence of inhibitors. neb.com The interaction of this compound with various reverse transcriptases would determine its potential utility in virology research or as an antiviral agent. biosynth.com
Modulation of Cytidine Deaminase Activity
The methylation of deoxycytidine analogues at the N4-amino group of the cytosine base is a strategy employed to confer resistance against deamination by mammalian enzymes researchgate.net. Cytidine deaminase is an enzyme that catalyzes the conversion of cytidine and deoxycytidine into uridine (B1682114) and deoxyuridine, respectively drugbank.comebi.ac.uk. This process can inactivate certain nucleoside analogue drugs. By modifying the N4-amino group, as in this compound, the molecule's susceptibility to this enzymatic deamination is reduced researchgate.net. This resistance suggests that the N4-methyl group sterically or electronically hinders the enzyme's ability to access and hydrolyze the amino group, thereby modulating the deaminase's activity towards this specific substrate. This modification ensures the analogue persists in its intended form for a longer duration within a biological system. In contrast, other deoxycytidine analogues, such as 2'-deoxy-2'-methylidenecytidine (DMDC), are dependent on cytidine deaminase for their activation nih.gov.
Effects on Nucleases and Other DNA/RNA Modifying Enzymes
Chemical modifications to nucleosides can significantly affect their interaction with enzymes that process nucleic acids, such as nucleases and polymerases neb.com. Nucleases are enzymes that cleave the phosphodiester bonds of nucleic acids, and their activity can be inhibited by modifications to the base, sugar, or phosphate (B84403) backbone neb.comwikipedia.org.
The methylation at the N4-position of cytidine has been shown to impact the fidelity of DNA polymerases during reverse transcription nih.gov. Studies on RNA containing N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) demonstrated that these modifications can lead to misincorporation of nucleotides or even halt DNA synthesis altogether nih.gov. For instance, both mono- and di-methylated cytosine bases could direct the incorporation of thymine (B56734) instead of guanine (B1146940), leading to G-to-T mutations when using HIV-1 reverse transcriptase nih.gov. With higher fidelity polymerases, the methylation could either be tolerated or completely inhibit DNA synthesis, indicating that the effect is enzyme-dependent nih.gov. This suggests that this compound, when incorporated into a DNA strand, could act as a substrate that challenges the fidelity and processivity of DNA polymerases.
Furthermore, modifications on nucleic acids can offer protection against degradation by exonucleases neb.com. While the 5-methyl group is a natural modification, the addition of the N4-methyl group creates a non-canonical structure that may be recognized differently by various DNA modifying enzymes, potentially altering the rates of enzymatic processes like methylation or demethylation at other sites.
Base Pairing Properties and Duplex Stability
The stability of the DNA double helix is influenced by the chemical nature of its constituent nucleobases. Modifications to these bases can either strengthen or weaken the duplex. The compound this compound features two methyl groups, each with distinct effects on duplex stability.
The methylation at the C5 position of pyrimidines is known to substantially increase the thermal stability of DNA duplexes nih.gov. This stabilizing effect is attributed to enhanced base stacking interactions within the helix. In contrast, studies on RNA duplexes containing N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) have shown that methylation at the N4 position can have a destabilizing effect. While m4C has a relatively small impact on duplex stability, the double-methylated m42C significantly disrupts the standard C:G base pair and decreases the stability of the duplex nih.gov. Therefore, the net effect of the two methyl groups in this compound on duplex stability would be a balance between the stabilizing contribution of the 5-methyl group and the potentially destabilizing effect of the N4-methyl group.
Table 1: Anticipated Effects of Cytidine Methylations on DNA Duplex Stability
| Modification | Position | Expected Impact on Stability | Rationale |
| 5-methyl | C5 of Cytosine | Stabilizing | Enhances base stacking interactions nih.gov. |
| N4-methyl | N4 of Cytosine | Slightly Destabilizing | May introduce steric hindrance, slightly weakening hydrogen bonding or stacking nih.gov. |
| N4,5-dimethyl | N4 and C5 of Cytosine | Ambiguous | Net effect depends on the balance between the stabilizing 5-methyl group and the destabilizing N4-methyl group. |
Thermodynamics of Nucleic Acid Duplex Formation with Incorporated this compound
The C5-methyl group is expected to contribute favorably to the enthalpy of duplex formation (more negative ΔH°) due to improved stacking interactions nih.gov. The N4-methyl group, by potentially causing steric hindrance, might lead to a less favorable ΔH° for the C:G pair compared to an unmodified pair. Research on N4,N4-dimethylcytidine (m42C) in RNA showed it significantly decreases duplex stability, which implies a less favorable ΔG° nih.gov. The single N4-methyl group in this compound would likely have a less dramatic, but still unfavorable, impact on the thermodynamics of pairing. The precise thermodynamic parameters for a duplex containing this specific modification would depend on its sequence context mdpi.com.
Table 2: Predicted Thermodynamic Contributions of Methylations on 2'-deoxycytidine
| Parameter | Effect of 5-Methyl Group | Effect of N4-Methyl Group |
| ΔH° (Enthalpy) | More negative (favorable) | Less negative (unfavorable) |
| ΔS° (Entropy) | Likely more negative (unfavorable) | Ambiguous, may be less negative |
| ΔG° (Free Energy) | More negative (stabilizing) | Less negative (destabilizing) |
Hydrogen Bonding Patterns and Base Pairing Specificity
Standard Watson-Crick base pairing involves three hydrogen bonds between cytosine and guanine libretexts.orgbiologyonline.com. The introduction of a methyl group on the exocyclic N4-amino group can interfere with this pattern. The N4-amino group acts as a hydrogen bond donor in two of these three bonds.
Studies of N4-methylcytidine (m4C) in RNA show that it largely retains the regular C:G pairing pattern, suggesting it can still form the necessary hydrogen bonds with guanine nih.gov. However, the presence of the methyl group may introduce some steric strain. In contrast, N4,N4-dimethylcytidine (m42C), which has two methyl groups on the amine, loses its ability to form a standard Watson-Crick pair with guanine and instead forms a wobble-like pair with only two hydrogen bonds nih.gov. This di-methylation also leads to a loss of base-pairing specificity, allowing it to pair with A, T, or C with similar low stability nih.gov.
For this compound, with its single N4-methyl group, it is predicted to behave more like m4C, primarily pairing with guanine. The 5-methyl group does not participate directly in hydrogen bonding and thus does not alter the hydrogen bond pattern libretexts.org. However, the N4-methylation could increase the likelihood of mispairing under certain conditions, for instance by facilitating a wobble conformation.
Implications for DNA Replication Fidelity and Transcription
The fidelity of DNA replication and transcription relies on the precise Watson-Crick base pairing rules mdpi.comtcichemicals.com. The introduction of modified bases like this compound can compromise this fidelity.
As observed with N4-methylated cytidines in RNA, this modification can be mutagenic. The ability of the modified base to mispair, for example with thymine, can lead to point mutations during DNA replication nih.gov. DNA polymerases with proofreading (3'→5' exonuclease) activity are designed to correct such errors, but the efficiency of recognition and excision of a modified nucleotide like this compound may vary neb.com. The modification might be accommodated by the polymerase's active site, leading to its incorporation, or it could cause the polymerase to stall, inhibiting further synthesis nih.gov. The presence of such a lesion could therefore lead to both mutations and a decrease in the efficiency of DNA replication and transcription nih.gov.
Participation in DNA Damage and Repair Mechanisms
The cell possesses multiple DNA repair pathways to correct base damage and maintain genomic integrity sigmaaldrich.comptglab.com. The N4-methyl group on this compound represents a form of alkylation damage, as N4-methylcytosine is not a standard DNA modification in most organisms. Such lesions can be recognized and removed by specific repair pathways. For example, the base excision repair (BER) pathway is initiated by DNA glycosylases that recognize and excise specific types of damaged bases sigmaaldrich.com. While enzymes like N-Methylpurine DNA glycosylase (MPG) remove various alkylated purines, the specific enzymes for removing an alkylated pyrimidine (B1678525) like N4-methylcytidine are less characterized but would likely involve a similar BER process sigmaaldrich.com.
Conversely, the 5-methyl group is a common epigenetic mark (5-methylcytosine) and is not typically recognized as damage sigmaaldrich.com. However, the presence of the dual modification in this compound might create a structure that is recognized as a more complex lesion. Bulky DNA lesions can inhibit the activity of repair enzymes nih.gov. The N4,5-dimethylated base, while not extremely bulky, could potentially slow down or block the action of DNA glycosylases or the polymerases and ligases involved in completing the repair process, potentially leading to the persistence of the lesion or the accumulation of repair intermediates like single-strand breaks sigmaaldrich.com.
Formation of Cyclobutane (B1203170) Pyrimidine Dimers and Other Photoproducts Involving Modified Cytosines
Exposure of DNA to UV light can induce harmful cross-linking reactions between adjacent pyrimidine bases, leading to the formation of photoproducts like cyclobutane pyrimidine dimers (CPDs) and pyrimidine(6–4)pyrimidone photoproducts. researchgate.net The presence of modified cytosines, such as this compound, influences the nature and formation of these photoproducts.
Research has demonstrated that photosensitized [2+2] cycloaddition can occur between adjacent pyrimidines where one is a modified cytosine. oup.com Specifically, a stable CPD can be formed between thymidine (B127349) and this compound (referred to in literature as 2'-deoxy-N4,5-dimethylcytidine). researchgate.netoup.com This reaction is significant because CPDs involving unmodified cytosine are prone to hydrolytic deamination, which complicates their study. researchgate.net The N-alkylation of the exocyclic amino group in this compound effectively prevents this hydrolysis upon CPD formation. oup.comresearchgate.net
In addition to CPDs, other photoproducts have been identified. Irradiation of 1,5-dimethylcytosine (a related compound) in a frozen aqueous solution can lead to a novel type of photoconjugation reaction. nih.gov In this reaction, the 5-methyl group of one nucleobase becomes attached to the C4 position of a second moiety. nih.gov Preliminary studies suggest that 5-methyl-2'-deoxycytidine (B118692) also forms analogous photoproducts, indicating that this compound could potentially be involved in similar, less common photoreactions beyond CPD formation. nih.gov Other research has noted that 5-methylcytosine (B146107) can undergo ring-opening photoreactions with thiols, and preliminary results suggest that 1,5-dimethylcytosine may react similarly. nih.gov
| Modified Cytosine Derivative | Observed Photoproduct(s) | Key Finding | Reference |
|---|---|---|---|
| This compound | Cyclobutane Pyrimidine Dimer (CPD) with Thymidine | N-methylation of the exocyclic amine prevents hydrolytic deamination, increasing the stability of the CPD. oup.comresearchgate.net | oup.comresearchgate.net |
| 1,5-dimethylcytosine | (α-4) Photoconjugates | A novel reaction where the 5-methyl group of one base links to the C4 position of another. nih.gov | nih.gov |
| 5-methyl-2'-deoxycytidine | Analogous (α-4) photoproducts; Ring-opening products with thiols | Suggests a potential for multiple types of photoreactions involving C5-methylated cytosines. nih.govnih.gov | nih.govnih.gov |
Stability of DNA Lesions Incorporating this compound
A primary challenge in studying cytosine-containing CPDs is their instability. The saturation of the cytosine ring upon CPD formation makes it susceptible to hydrolytic deamination, converting cytosine to uracil (B121893). researchgate.net This instability has made it difficult to conduct detailed biochemical analyses. oup.com
However, lesions incorporating this compound exhibit significantly enhanced stability. The methylation at the N4-exocyclic amino group prevents the hydrolytic loss of the amino group after the CPD is formed. oup.com This stability is crucial, as it allows for the chemical synthesis of the modified dimer and its incorporation into oligonucleotides for detailed study. researchgate.net Kinetic analyses of a CPD containing thymine and N4,5-dimethylcytosine revealed that the lesion is relatively long-lived under physiological conditions, with an estimated lifetime of approximately 7 days. researchgate.net This resistance to hydrolysis means that such lesions, if formed in vivo, could persist long enough to interfere with DNA replication and transcription. oup.comresearchgate.net
| Lesion Type | Key Structural Feature | Stability Characteristic | Estimated Lifetime (Physiological Conditions) | Reference |
|---|---|---|---|---|
| Thymine-Cytosine CPD | Unmodified Cytosine | Prone to hydrolytic deamination. researchgate.net | Not specified; known to be unstable. | researchgate.net |
| Thymine-N,5-dimethylCytidine CPD | N-methylated exocyclic amino group | Resistant to hydrolysis. oup.comresearchgate.net | ~7 days | researchgate.net |
Implications for Translesion Synthesis by Specialized DNA Polymerases
DNA lesions, including CPDs, can block the progression of high-fidelity replicative DNA polymerases. nih.gov To overcome such blocks, cells employ a process called translesion synthesis (TLS), which is carried out by specialized, lower-fidelity DNA polymerases. nih.govfrontiersin.org The structure and stability of a lesion significantly influence how it is processed by TLS polymerases.
The stable cyclobutane dimer formed between thymine and N4,5-dimethylcytosine acts as a strong impediment to DNA synthesis. oup.com Studies using various DNA polymerases have shown that this specific lesion strongly blocks the progression of DNA synthesis. oup.com While many TLS polymerases are known to bypass different types of DNA damage, the unique structure conferred by the N,5-dimethylated cytosine presents a significant challenge. nih.govembopress.org For instance, Y-family polymerases like Pol η and Pol κ are known to be involved in bypassing UV-induced lesions, but their efficiency and accuracy are highly dependent on the specific nature of the dimer. embopress.orgelifesciences.org The increased stability and altered structure of the T-mC dimer may hinder the ability of these polymerases to correctly read the damaged template and insert the appropriate nucleotides. oup.com This strong blockage implies that if such lesions are not repaired by other mechanisms, they have a high potential to be cytotoxic or lead to genomic instability.
Advanced Analytical Methodologies for Detection and Quantification of 2 Deoxy N,5 Dimethylcytidine
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) has become an indispensable tool for the analysis of modified nucleosides due to its high sensitivity and specificity. rsc.org When coupled with chromatographic separation, it allows for the precise identification and quantification of compounds like 2'-deoxy-N,5-dimethylCytidine, even at low concentrations. The general workflow involves the enzymatic hydrolysis of DNA into individual deoxynucleosides, followed by separation and analysis by the LC-MS system. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Nucleoside Analysis
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hybrid technique that combines the superior separation capabilities of HPLC with the sensitive and selective detection of MS. measurlabs.com For the analysis of this compound, reverse-phase HPLC is commonly employed to separate the nucleoside from a complex mixture. The separated analyte is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates ions in the gas phase. nih.govnih.gov
The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (Molecular Formula: C₁₁H₁₇N₃O₄, Molecular Weight: 255.27), the protonated molecule [M+H]⁺ would be detected at an m/z of approximately 256.3. researchgate.net This technique provides a high degree of certainty in the identification of the compound based on its unique molecular weight. The high sensitivity of HPLC-MS makes it suitable for detecting the low prevalence of modified nucleosides in biological samples. nih.gov
Table 1: Illustrative HPLC-MS Parameters for Modified Nucleoside Analysis
| Parameter | Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 3 µm) | Separates nucleosides based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the gradient. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution. |
| Flow Rate | 0.3 mL/min | Controls the speed of separation. |
| Gradient | Linear gradient from 100% A to 70% B over 5 min | Allows for the elution of compounds with varying polarities. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺ for detection. |
| MS Scan Range | m/z 100-500 | Covers the expected mass range for the target analyte and related compounds. |
Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) Approaches
Tandem mass spectrometry (MS/MS) enhances the specificity of detection by performing a second stage of mass analysis. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 256.3) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are analyzed in a second mass analyzer (Q3). mdpi.com This process provides structural information and a highly specific signature for the analyte.
Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique where the instrument is set to specifically monitor one or more predefined precursor-to-product ion transitions. epa.gov This approach offers exceptional sensitivity and selectivity, minimizing background noise and allowing for accurate quantification. epa.govresearchgate.net For this compound, the most common fragmentation pathway involves the cleavage of the glycosidic bond between the deoxyribose sugar and the N,5-dimethylcytosine base.
Table 2: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion [BH₂]⁺ (m/z) | Description of Fragmentation |
| This compound | 256.3 | 140.1 | The precursor ion corresponds to the protonated molecule. The product ion results from the cleavage of the glycosidic bond, yielding the protonated N,5-dimethylcytosine base. |
| 5-methyl-2'-deoxycytidine (B118692) (related compound) | 242.1 | 126.1 | This known transition for a similar compound involves the same glycosidic bond cleavage, yielding the protonated 5-methylcytosine (B146107) base. nih.gov |
This targeted approach is considered the gold standard for quantification in complex mixtures due to its high accuracy and reproducibility. epa.gov
Chromatographic Separation Methods
Chromatographic techniques are fundamental to the analysis of this compound as they enable its separation from other nucleosides and matrix components prior to detection.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
HPLC with Ultraviolet (UV) detection is a robust and widely used method for analyzing nucleosides. researchgate.net The separation is typically achieved on a reverse-phase column, and the eluting compounds are detected by their absorbance of UV light. Cytidine (B196190) and its derivatives have a characteristic UV absorbance maximum that allows for their detection. researchgate.net While less sensitive than mass spectrometry, HPLC-UV is a reliable method for quantification when sample amounts are not limited. nih.gov The level of this compound can be quantified by comparing its peak area to a calibration curve constructed from authentic standards. researchgate.net
Table 3: Typical HPLC-UV System Parameters for Deoxynucleoside Analysis
| Parameter | Condition | Rationale |
| Column | Narrow-bore Reverse Phase C18 | Provides good separation for nucleosides. researchgate.net |
| Mobile Phase | Gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile | Separates compounds based on polarity. nih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | Optimized for column dimensions and desired resolution. researchgate.net |
| Detection Wavelength | ~270-280 nm | Wavelength at which cytidine derivatives strongly absorb UV light. researchgate.net |
| Sample Preparation | Enzymatic hydrolysis of DNA to deoxynucleosides | Releases the individual nucleosides for analysis. researchgate.net |
Two-Dimensional Thin Layer Chromatography (2D-TLC) for Modified Nucleoside Profiling
Two-dimensional thin-layer chromatography (2D-TLC) is a classic technique for separating complex mixtures of compounds, such as modified nucleosides from DNA or RNA hydrolysates. researchgate.net In this method, the sample is spotted onto a corner of a TLC plate (e.g., cellulose (B213188) or silica (B1680970) gel), which is then developed in one direction with a specific solvent system. After drying, the plate is rotated 90 degrees and developed in a second, different solvent system. This two-dimensional separation provides much greater resolution than a single-dimension run. For detection, methods such as autoradiography are used if the nucleosides have been radiolabeled (e.g., with ³²P). The position of the spot is compared to known standards to identify the compound.
Table 4: Example Solvent Systems for 2D-TLC of Modified Nucleotides
| Dimension | Solvent System Composition (v/v/v) | Purpose |
| First Dimension | Isobutyric acid / Water / Ammonia (66:33:1) | Provides initial separation based on one set of physicochemical properties. |
| Second Dimension | Isopropanol / Concentrated HCl / Water (70:15:15) | Provides a second, orthogonal separation based on different properties, enhancing overall resolution. |
Gas Chromatography (GC) with Derivatization
Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Nucleosides like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. mdpi.com Therefore, a chemical derivatization step is necessary. jfda-online.com Derivatization converts polar functional groups (like hydroxyl and amine groups) into less polar, more volatile derivatives. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization strategy for nucleosides. After derivatization, the now-volatile analyte can be separated by GC and detected by a mass spectrometer (GC-MS).
Table 5: Common Derivatization Approaches for GC Analysis
| Derivatization Method | Reagent Example | Target Functional Groups | Rationale |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH), Amine (-NH₂) | Replaces active hydrogens with TMS groups, increasing volatility and thermal stability. |
| Acylation | Acetic Anhydride | Amine (-NH₂), Hydroxyl (-OH) | Protects reactive groups and can improve chromatographic behavior. |
| Alkylation | Trimethylanilinium hydroxide (B78521) (TMAH) | Acidic protons | Forms methyl derivatives, often used in "flash alkylation" in the GC injection port. |
This approach, while requiring an extra sample preparation step, allows for the use of GC's high separation efficiency for the analysis of modified nucleosides.
Spectroscopic Techniques for Characterization and Dynamics
UV-Vis Spectroscopy in Nucleic Acid Interaction Studies
UV-Visible spectroscopy is a fundamental technique used to investigate the interactions between small molecules and DNA. nih.gov Changes in the absorption spectra of DNA or the interacting molecule upon binding can reveal the nature of the interaction. nih.gov The binding of a molecule to DNA can lead to hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), often accompanied by a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption. ut.ac.ir
Hypochromism is typically associated with the stabilization of the DNA helix, often resulting from the intercalation of flat aromatic molecules between the DNA base pairs. nih.gov Conversely, hyperchromism can indicate the disruption of the DNA secondary structure. nih.gov By titrating a fixed concentration of DNA with increasing concentrations of a compound, or vice versa, a binding constant (Kb) can be determined, quantifying the strength of the interaction. ut.ac.ir For instance, the interaction of a podophyllotoxin (B1678966) derivative with calf thymus DNA (ctDNA) was studied using UV-Vis spectroscopy, which revealed a hyperchromic effect and a binding constant of 1.01×104 M-1, suggesting a non-intercalative binding mode. ut.ac.ir
The following table illustrates typical data obtained from a UV-Vis titration experiment to determine the binding constant of a small molecule with DNA.
Table 1: Example of UV-Vis Titration Data for Small Molecule-DNA Interaction
| [DNA] (μM) | Absorbance at λmax |
|---|---|
| 0 | 0.500 |
| 10 | 0.485 |
| 20 | 0.472 |
| 30 | 0.460 |
| 40 | 0.451 |
| 50 | 0.443 |
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopy is a powerful tool for studying the ultrafast processes that occur in molecules after they absorb light. uni-wuerzburg.de These techniques, operating on picosecond (10-12 s) and femtosecond (10-15 s) timescales, allow for the direct observation of excited-state dynamics, such as energy transfer and excited-state reactions. uni-wuerzburg.denih.gov In the context of nucleic acids, these methods provide critical information on how modifications like methylation affect the photophysical and photochemical properties.
Time-resolved photoelectron spectroscopy (TRPES) is one such method that can follow the electronic and nuclear dynamics of a molecule after UV light absorption. aps.org For example, a study on 5-bromouracil (B15302) and its deoxyribonucleoside derivative using femtosecond time-resolved photoelectron spectroscopy revealed rapid relaxation from the initially excited state to a lower-lying electronic state within 100 femtoseconds. rsc.org
Another approach is time-resolved absorption spectroscopy, which monitors the changes in absorption of a sample over time after photoexcitation. researchgate.net This can reveal the formation and decay of transient species, such as excited states or reaction intermediates. researchgate.net The photophysics of the sequence isomers d(TA) and d(AT) were investigated using pulsed ultraviolet excitation and time-correlated single-photon counting, which allowed for the separation of fluorescence signals based on their lifetimes. nih.gov This study identified both picosecond and nanosecond lifetime components, corresponding to unstacked and stacked base pairs, respectively. nih.gov
Table 2: Example of Time-Resolved Fluorescence Decay Data
| Time (ns) | Fluorescence Intensity | Component |
|---|---|---|
| 0.1 | 950 | Picosecond |
| 1.0 | 350 | Nanosecond |
| 2.0 | 130 | Nanosecond |
| 4.0 | 18 | Nanosecond |
| 6.0 | 2 | Nanosecond |
Enzymatic and Chemical Derivatization Strategies for Detection
Enzymatic and chemical derivatization methods are essential for enhancing the detection and analysis of modified nucleosides within nucleic acids. xjtu.edu.cn These strategies can improve the sensitivity of detection, facilitate separation, or enable the use of specific analytical techniques. nih.gov
Principles of Bisulfite Sequencing for Cytosine Modifications
Bisulfite sequencing is a cornerstone technique for analyzing DNA methylation patterns at single-base resolution. cd-genomics.com The method is based on the differential reactivity of cytosine and 5-methylcytosine with sodium bisulfite. nih.gov Treatment of single-stranded DNA with bisulfite leads to the deamination of cytosine, converting it to uracil (B121893), while 5-methylcytosine remains largely unreactive. nih.govnih.gov
Following the bisulfite treatment, the DNA is amplified by PCR. During amplification, the uracil residues are read as thymine (B56734), while the 5-methylcytosine residues are still read as cytosine. nih.gov By comparing the sequence of the treated DNA to the original untreated sequence, the methylation status of each cytosine can be determined. microbenotes.com A cytosine that remains a cytosine in the sequence was methylated, while one that is converted to a thymine was unmethylated. nih.gov
Several factors are critical for successful bisulfite sequencing. Complete denaturation of the DNA is essential, as bisulfite only reacts with single-stranded DNA. nih.gov The PCR primers must be designed to avoid CpG dinucleotides, as their methylation status is unknown, and all cytosines in the original sequence should be replaced with thymines in the primer design. nih.gov The length of the PCR product is also typically limited to under 400 base pairs due to potential DNA degradation during the bisulfite treatment. nih.gov
Table 3: Interpreting Bisulfite Sequencing Results
| Original Sequence | Bisulfite Treated Sequence | Interpretation |
|---|---|---|
| ...GCG... | ...GTG... | Unmethylated Cytosine |
| ...GmCG... | ...GCG... | Methylated Cytosine |
Site-Specific Cleavage and Labeling Approaches for Modified Nucleic Acids
Site-specific modification and labeling of nucleic acids are powerful tools for studying their structure and function. researchgate.net These approaches can involve enzymatic methods, catalytic nucleic acids (ribozymes or DNAzymes), and chemical strategies. researchgate.net
Enzymes such as methyltransferases can be used for site-selective labeling. acs.org By using synthetic cofactor analogues of S-adenosyl-l-methionine (AdoMet), functional groups can be transferred to specific target sites on DNA or RNA. acs.org Another enzymatic approach involves the use of DNA repair enzymes or restriction endonucleases that recognize specific modifications.
Chemical labeling strategies often involve the introduction of a reactive group into the nucleic acid, either during or after synthesis, which can then be selectively reacted with a label. uni-konstanz.de Post-synthetic modification is a common approach where a small, reactive functional group is incorporated into the oligonucleotide, followed by conjugation with a desired label. uni-konstanz.de This can circumvent issues with the direct incorporation of large labels during chemical synthesis or enzymatic amplification. nih.gov For example, an unnatural base pair can be incorporated into DNA or RNA, bearing a linker for the attachment of various functional groups. nih.gov
Site-specific cleavage can also be achieved using DNAzymes or ribozymes, which can be designed to cleave RNA at a specific sequence. tandfonline.com Oligo-directed RNase H cleavage is another method where a DNA oligonucleotide directs the cleavage of the complementary RNA strand by RNase H. tandfonline.com These cleavage methods, combined with labeling techniques, are valuable for quantifying modified nucleosides at specific sites. tandfonline.com
Immuno-based Detection Methods for Modified Nucleosides
Immuno-based methods utilize antibodies that specifically recognize and bind to modified nucleosides, offering a sensitive and specific means of detection. creative-diagnostics.com These techniques are relatively simple, fast, and cost-effective. creative-diagnostics.com
One such method is immuno-northern blotting (INB), which combines gel electrophoresis of RNA with immunoblotting. nih.govnih.gov In INB, RNA is separated by size, transferred to a membrane, and then probed with a primary antibody specific for a particular modified nucleoside, such as 5-methylcytidine (B43896) (m5C). nih.govplos.org A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. nih.gov This technique allows for the detection of modifications in different types of RNA and can be used to quantify changes in modification levels. nih.gov For instance, INB has been used to detect m5C in total RNA from mouse liver. researchgate.net
Another powerful immuno-based technique is RNA immunoprecipitation (RIP), which is often coupled with sequencing (RIP-seq). creative-diagnostics.com In this method, an antibody against a modified nucleoside is used to enrich for RNA molecules containing that modification from a total RNA sample. creative-diagnostics.com The enriched RNA is then sequenced to identify the locations of the modification across the transcriptome. creative-diagnostics.com While RIP-seq has been widely used for modifications like N6-methyladenosine (m6A), its resolution can be limited. creative-diagnostics.com Techniques like cross-linking and immunoprecipitation (CLIP) can improve the resolution by using UV cross-linking to create a covalent bond between the antibody-bound protein and the RNA. creative-diagnostics.com
The success of these immuno-based methods relies on the availability of highly specific and validated antibodies. creative-diagnostics.com Antibodies against single nucleosides are typically generated by coupling the nucleoside to a carrier protein to make it immunogenic. creative-diagnostics.com
Table 4: Comparison of Immuno-based Detection Methods for Modified Nucleosides
| Technique | Principle | Key Advantage | Limitation |
|---|---|---|---|
| Immuno-Northern Blotting (INB) | Gel electrophoresis followed by antibody-based detection on a membrane. nih.gov | Provides size information of the modified RNA. nih.gov | Lower throughput than sequencing methods. |
| RNA Immunoprecipitation (RIP-seq) | Enrichment of modified RNA using a specific antibody, followed by sequencing. creative-diagnostics.com | Transcriptome-wide mapping of modifications. creative-diagnostics.com | Resolution can be limited (100-200 nucleotides). creative-diagnostics.com |
| Cross-Linking and Immunoprecipitation (CLIP) | UV cross-linking of antibody to RNA, followed by immunoprecipitation and sequencing. creative-diagnostics.com | Higher resolution mapping of modification sites. creative-diagnostics.com | More technically complex than RIP-seq. |
Investigational Applications and Future Research Directions
Rational Design of Nucleoside Analogs Based on 2'-deoxy-N,5-dimethylCytidine Structure
Rational drug design involves creating new molecules with a specific biological activity based on a detailed understanding of the target's three-dimensional structure and the molecule's structure-activity relationship. csic.es Nucleoside analogs are a major class of therapeutic agents, and their development often relies on this approach. researchgate.netnih.gov The structure of this compound provides a scaffold that can be systematically modified to create new analogs with desired properties, such as enhanced stability, improved enzymatic activation, or altered target specificity.
Structural studies, such as X-ray crystallography, provide critical insights into the conformation of nucleoside analogs. An analysis of N4,5-Dimethyl-2'-deoxycytidine revealed its specific sugar pucker conformation (C2'-endo) and the orientation of its exocyclic side chain. researchgate.net Such conformational details are crucial as they determine how the molecule interacts with enzymes. For example, the activation of many nucleoside prodrugs depends on phosphorylation by kinases, and the enzyme's active site will only accommodate nucleosides with a specific conformation. researchgate.netnih.gov By understanding the precise structure of an analog like this compound, chemists can design new derivatives with conformations optimized for interaction with a target enzyme, or conversely, conformations that prevent interaction to avoid off-target effects.
Emerging Research Avenues in Synthetic Biology and Chemical Biology
Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. hudsonlabautomation.comacademie-sciences.fr Chemical biology applies chemical techniques to analyze and manipulate biological systems. In both fields, modified nucleosides like this compound are valuable for expanding the chemical repertoire of DNA and RNA.
An emerging area is the creation of nucleic acids with expanded functionalities. By synthesizing oligonucleotides that contain unnatural or modified bases, researchers can create novel structures with unique properties. The synthesis of a stable DNA lesion using a 2'-deoxy-N4,5-dimethylcytidine derivative is an example of this, falling at the intersection of chemical and synthetic biology. oup.com This work created a new biological tool—a DNA strand with a specific, stable modification—that can be used to probe the function of DNA repair systems in a controlled manner.
Furthermore, research into mirror-image nucleic acids (L-nucleic acids) utilizes modified nucleosides to create molecules that are resistant to degradation by natural enzymes. osti.gov A study on 2'-deoxy-2'-methoxy-L-cytidine demonstrated that such modifications can enhance the thermal stability of L-DNA duplexes, providing a strategy to create highly stable, functional nucleic acid molecules for diagnostic and therapeutic applications. osti.gov
Bioinformatic and Computational Approaches in Predicting and Analyzing Modified Nucleic Acids
The increasing use of modified nucleosides in research and biotechnology is paralleled by the development of computational tools to predict and analyze their impact on nucleic acid structure and function. researchgate.net These bioinformatic approaches are essential for interpreting experimental data and for guiding the rational design of new nucleic acid-based tools.
Several computational strategies have been developed to predict the structure and behavior of modified nucleic acids:
Structure Prediction: Algorithms like RNAstructure and SimRNA are used to predict the secondary and tertiary structures of RNA. arxiv.orggenesilico.pl While initially designed for canonical bases, these tools are being adapted to handle modified nucleotides, using thermodynamic parameters or knowledge-based potentials to model their effects on folding. arxiv.orggenesilico.pl
Binding Affinity Prediction: Physics-based methods like λ-Dynamics can calculate the relative binding free energies between molecules. oup.com This approach can be used to predict how a specific modification on an RNA strand will affect its binding affinity to a protein, which is crucial for understanding the function of RNA-protein complexes and for designing probes that target them. oup.com
Modification Site Identification: With the rise of third-generation sequencing technologies like nanopore direct RNA sequencing, it is possible to detect RNA modifications directly. tandfonline.com Bioinformatic tools such as EpiNano and Tombo analyze the raw sequencing signal to identify the locations of modifications like 5-methylcytosine (B146107) (m5C) across the transcriptome. tandfonline.com Other machine learning and deep learning models are trained on large datasets to predict modification sites from sequence information alone. mdpi.com
Table 2: Computational Approaches for Analyzing Modified Nucleic Acids
| Approach | Description | Application Example | Reference |
|---|---|---|---|
| Thermodynamic Modeling | Predicts nucleic acid secondary structure by minimizing free energy, incorporating parameters for modified bases. | Predicting the folding of an RNA containing modified nucleosides using tools like RNAstructure. | arxiv.org |
| Physics-Based Free Energy Calculation | Computes relative binding affinities to predict how modifications alter molecular interactions. | Using λ-Dynamics to screen how RNA modifications affect antibody binding. | oup.com |
| Machine/Deep Learning | Trains models on sequencing data to predict the location of nucleic acid modifications. | Identifying N6-methyladenosine (m6A) sites in RNA from sequence features. | mdpi.com |
| Direct Sequencing Signal Analysis | Analyzes raw data from technologies like nanopore sequencing to detect base modifications. | Using Tombo to identify m5C in direct RNA sequencing reads. | tandfonline.com |
| Homology Modeling | Builds a 3D structural model of a target RNA based on the known structure of a homologous RNA. | Using ModeRNA to model an RNA structure containing modified nucleotides. | genesilico.pl |
These computational methods are vital for navigating the complexity of the "epitranscriptome" and for harnessing the potential of synthetic modified nucleic acids in future research and applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2'-deoxy-N,5-dimethylCytidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleoside methylation at the N4 and C5 positions. A stepwise approach may include protecting the 2'-deoxyribose moiety, followed by selective dimethylation using reagents like dimethyl sulfate or trimethylsilyl chloride under controlled pH (e.g., pH 7–9). Purity can be enhanced via column chromatography (silica gel, MeOH:CH₂Cl₂ gradients) and validated by HPLC with UV detection (λmax ~270–280 nm) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For example, the methyl groups at N4 and C5 show distinct proton signals at δ 3.0–3.5 ppm (N-CH₃) and δ 1.8–2.2 ppm (C5-CH₃). UV spectroscopy (λmax ~277 nm) and reverse-phase HPLC (C18 column, acetonitrile:water eluent) ensure purity ≥95% .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Answer : Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Lyophilized forms stored at -20°C in inert atmospheres (argon) show minimal decomposition over 4 years. Aqueous solutions are prone to hydrolysis; thus, neutral buffers (pH 6–7) and antioxidants (e.g., BHT) are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity of this compound across cell lines?
- Answer : Discrepancies may arise from differential uptake (e.g., nucleoside transporter expression) or intracellular phosphorylation efficiency. Use isotopic labeling (³H/¹⁴C) to track metabolism and compare LC-MS/MS profiles across models. Normalize activity to endogenous deoxycytidine kinase levels .
Q. How can computational modeling guide the design of this compound analogs with enhanced enzymatic resistance?
- Answer : Molecular dynamics simulations (e.g., AMBER force fields) predict interactions with enzymes like cytidine deaminase. Modifications at the 3'-OH (e.g., fluorination) or sugar pucker (C2'-endo vs. C3'-endo) reduce substrate recognition. Validate predictions via enzymatic assays and X-ray crystallography .
Q. What experimental designs minimize bias when evaluating this compound’s role in epigenetic modulation?
- Answer : Use blinded, randomized studies with positive/negative controls (e.g., 5-azacytidine for DNA methylation). Pair bisulfite sequencing with anti-5-methylcytosine antibodies to distinguish endogenous vs. exogenous methylation. Include sham-treated cohorts to account for batch effects .
Methodological Challenges & Data Analysis
Q. How do researchers address low yields in large-scale synthesis of this compound?
- Answer : Optimize stoichiometry (e.g., 1.2–1.5 eq methylating agents) and employ flow chemistry for heat-sensitive steps. Monitor intermediates via TLC and isolate via recrystallization (ethanol:water). Batch-specific impurities (e.g., N-mono-methyl byproducts) require tailored purification protocols .
Q. What statistical approaches are suitable for analyzing dose-response data of this compound in toxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
